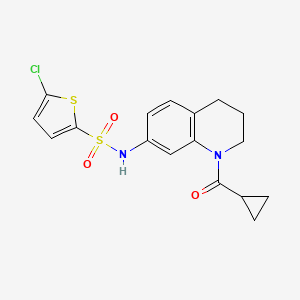

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Description

This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a cyclopropanecarbonyl group at the 1-position and a 5-chlorothiophene-2-sulfonamide moiety at the 7-position. Its molecular formula is C₁₇H₁₇ClN₂O₃S₂, with a molecular weight of 396.91 g/mol and a calculated logP of 3.8221, indicating moderate lipophilicity .

Properties

IUPAC Name |

5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S2/c18-15-7-8-16(24-15)25(22,23)19-13-6-5-11-2-1-9-20(14(11)10-13)17(21)12-3-4-12/h5-8,10,12,19H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZSIDJHAKHPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, including the formation of the quinoline and thiophene rings, followed by the introduction of the sulfonamide group. One common synthetic route involves the condensation of appropriate starting materials under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H17ClN2O3S2

- Molecular Weight : 396.9 g/mol

- Structural Components :

- Quinoline Ring : Known for its biological activity and ability to interact with various biological targets.

- Thiophene Ring : Contributes to the compound's electronic properties and stability.

- Sulfonamide Group : Imparts significant biological activity and is known for its role in various pharmacological applications.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structure allows for interactions with biological targets, making it a candidate for drug discovery and development.

- Mechanism of Action : The sulfonamide group can interact with enzymes or receptors, potentially modulating their activity. This interaction is crucial for therapeutic applications in treating diseases such as cancer or infections.

Biological Studies

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can be utilized to study biological pathways and interactions.

- Target Identification : The compound's unique structure may facilitate the identification of new biological targets, particularly in cancer research where quinoline derivatives have shown efficacy.

Material Science

In material science, this compound can serve as a building block for synthesizing novel materials with specific properties.

- Polymer Chemistry : Its incorporation into polymer matrices can enhance the mechanical and thermal properties of materials used in various industrial applications.

Case Studies and Experimental Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Similar sulfonamide compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential applications in antimicrobial therapies. |

| Anti-inflammatory Effects | Research has shown that related compounds can significantly reduce inflammation in animal models, suggesting therapeutic potential in treating inflammatory diseases. |

| Cardiovascular Effects | Studies indicate that some sulfonamides can modulate cardiovascular responses by affecting calcium channels, highlighting their potential in cardiovascular drug development. |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics typical of sulfonamide derivatives.

- Safety Assessments : Ongoing research is needed to establish toxicity profiles and identify any adverse effects associated with prolonged use.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The quinoline and thiophene rings may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Positional Isomer: 5-Chloro-N-[1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide

This positional isomer differs only in the substitution site of the sulfonamide group (6-position vs. 7-position on the tetrahydroquinoline core). Key differences include:

Acyl Group Variation: 5-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

This analog replaces the cyclopropanecarbonyl group with a linear propanoyl chain. Structural and property differences are summarized below:

The cyclopropane ring in the target compound likely increases metabolic stability and rigidity compared to the flexible propanoyl chain. The smaller size of the cyclopropane group may also reduce steric hindrance at the binding site. The higher logP of the target compound suggests enhanced membrane permeability, which could improve bioavailability .

Thiophene Sulfonamide Derivatives in Literature

While direct biological data for the target compound are unavailable, related sulfonamide-thiophene hybrids have been studied for kinase inhibition and antimicrobial activity. For example:

- Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () shares a chlorothiophene sulfonamide motif but incorporates additional hydrogen-bonding groups (e.g., hydroxyl and hydrazine). Its NMR data (δ 8.62 ppm for N=CH) and elemental analysis (C 39.02%, H 2.57%, N 13.00%) highlight structural precision in synthesis .

Biological Activity

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a thiophene ring and a sulfonamide group, which are known to influence its biological activity. The presence of the cyclopropanecarbonyl and tetrahydroquinoline moieties contributes to its unique interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains. For instance, a study reported an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

5-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has also been investigated for its anticancer potential. In cell line assays, it demonstrated cytotoxic effects on cancer cells with an IC50 value of 12 µM against human breast cancer cells (MCF-7) . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as a selective inhibitor of carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in tissues . This inhibition can lead to therapeutic applications in conditions such as glaucoma and edema.

Case Studies

A notable case study involved the administration of this compound in animal models for testing its efficacy against bacterial infections. The results showed a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential for therapeutic use .

Mechanistic Studies

Mechanistic studies have revealed that the compound interacts with cellular signaling pathways. It was found to modulate the expression of genes involved in apoptosis and cell proliferation, further supporting its role as an anticancer agent .

Data Summary

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antimicrobial | Disk diffusion | Inhibition zone: 15 mm against S. aureus |

| Anticancer | Cell viability | IC50: 12 µM against MCF-7 cells |

| Enzyme Inhibition | Enzyme assay | Selective carbonic anhydrase inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.